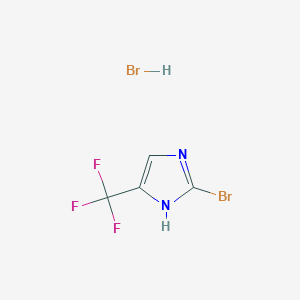
2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-(trifluoromethyl)pyrimidine” is a compound that has been mentioned in various sources . It’s a solid substance with a molecular weight of 226.98 . Another related compound is “2-Bromo-5-(trifluoromethyl)aniline”, which is used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(trifluoromethyl)aniline” has been reported . Its molecular formula is C7H5BrF3N, with an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .
Physical and Chemical Properties Analysis
“2-Bromo-5-(trifluoromethyl)aniline” is a solid substance . Its molecular formula is C7H5BBrF3O2, with an average mass of 268.824 Da and a monoisotopic mass of 267.951813 Da .
Wissenschaftliche Forschungsanwendungen
CO2 Capture
One notable application is in the development of task-specific ionic liquids for CO2 capture. The reaction of imidazole derivatives with bromoalkanes, followed by anion exchange, yields new ionic liquids capable of sequestering CO2 as a carbamate salt. Such ionic liquids are highlighted for their efficiency in CO2 capture, comparable to commercial amine sequestering agents, with the advantages of being nonvolatile and functional without water (Bates et al., 2002).
Synthesis of Heterocycles
Imidazole derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, the cyclic imidate 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide, related to 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide, is used for the synthesis of benzazoles and quinazolinones, offering mild reaction conditions and versatile post-reaction modifications (Fantin et al., 1993).
Amidine Synthesis
Another application is in the synthesis of amidines, where trifluoro- and trichloroethyl imidates, closely related to this compound, have been used as reagents. These imidates facilitate the preparation of amidines under mild conditions, showcasing their utility in organic synthesis (Caron et al., 2010).
Catalysis and Oxidation
Imidazole derivatives are also explored in catalysis, such as in the oxidation of sulfides to sulfoxides using imidazole tribromide immobilized on magnetic nanoparticles. This novel catalyst demonstrates high activity under solvent-free conditions at room temperature, offering an efficient and recyclable option for sulfide oxidation (Otokesh et al., 2015).
Molecular Magnetic Materials
Additionally, imidazole derivatives play a role in the development of molecular magnetic materials. Complexes derived from bisthienylethenes containing imidazole units exhibit slow magnetic relaxation and photochromic behavior, suggesting applications in data storage and photoswitching devices (Cao et al., 2015).
Safety and Hazards
The safety data sheet for “2-Bromo-5-(trifluoromethyl)aniline” indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSGWLSKZTAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172572-77-7 |
Source


|
| Record name | 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

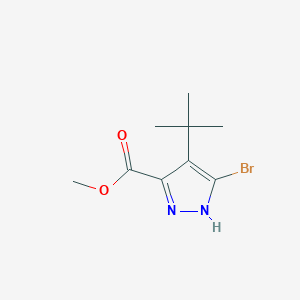

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)

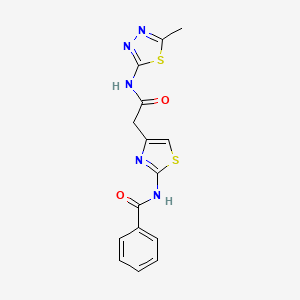
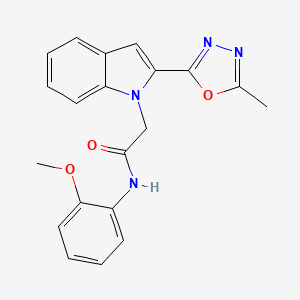
![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
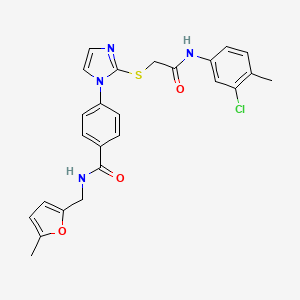
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)
